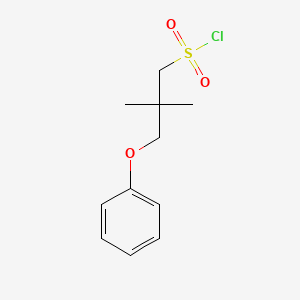
2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 262.75 g/mol. This clear, pale liquid is known for its unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride typically involves the reaction of 2,2-Dimethyl-3-phenoxypropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually refluxed until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and sulfonothioates.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles to form different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-3-phenoxypropane-1-sulfonic acid
- 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl hydride
- 2,2-Dimethyl-3-phenoxypropane-1-sulfonamide
Uniqueness
2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride is unique due to its high reactivity and selectivity, making it a versatile reagent in organic synthesis. Its ability to form a wide range of products through substitution reactions with various nucleophiles sets it apart from similar compounds.
特性
分子式 |
C11H15ClO3S |
|---|---|
分子量 |
262.75 g/mol |
IUPAC名 |
2,2-dimethyl-3-phenoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-11(2,9-16(12,13)14)8-15-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChIキー |
FJJQETASLBKQLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1=CC=CC=C1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


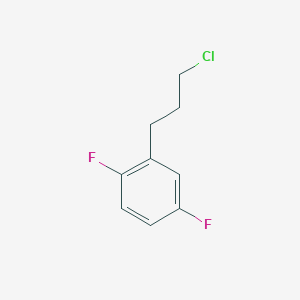

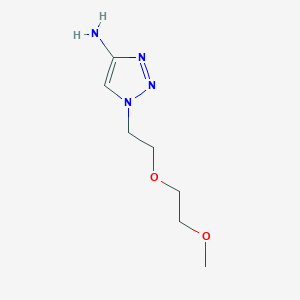

![Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)

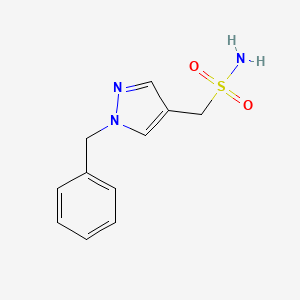
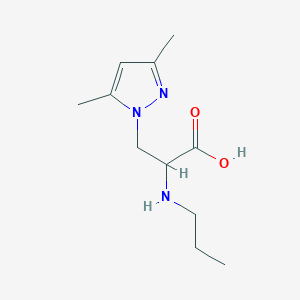


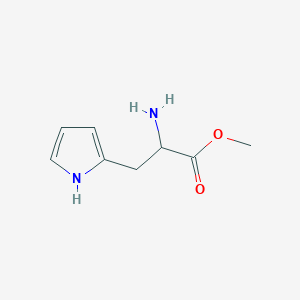
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)
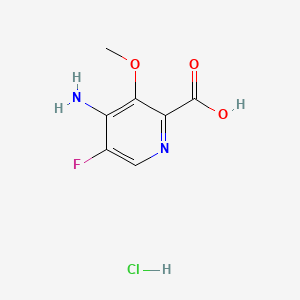
![tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
